molecular formula C5H8N2O B061940 2-(1H-pyrazol-4-yl)ethanol CAS No. 180207-57-2

2-(1H-pyrazol-4-yl)ethanol

Cat. No.: B061940
CAS No.: 180207-57-2
M. Wt: 112.13 g/mol
InChI Key: YVQFZSHMTCZYMI-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C5H8N2O. It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, attached to an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient approach to synthesizing 2-(1H-pyrazol-4-yl)ethanol involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . This method allows for the preparation of N-substituted 2-(pyrazol-4-yl)ethanols. Another method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation by potassium permanganate (KMnO4) leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4)

    Reduction: Common reducing agents such as sodium borohydride (NaBH4)

    Substitution: Various electrophiles can be used for substitution reactions on the pyrazole ring.

Major Products Formed

    Oxidation: 2-(pyrazol-4-yl)-2-oxoacetic acids

    Reduction: Corresponding alcohols or amines

    Substitution: Substituted pyrazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the ethanol group on the pyrazole ring can affect the compound’s ability to interact with biological targets and its overall chemical properties .

Biological Activity

2-(1H-pyrazol-4-yl)ethanol, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in antimicrobial, anticancer, and neuroprotective contexts. Below is a detailed exploration of its biological activity, supported by research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with an ethanol group. Its molecular formula is C5_5H8_8N2_2O, with a molecular weight of approximately 112.13 g/mol. This compound's structure is pivotal in determining its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 mg/mL0.5 mg/mL
Escherichia coli0.5 mg/mL1.0 mg/mL
Bacillus subtilis0.3 mg/mL0.6 mg/mL

The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 Value (μM)Mechanism of Action
HCT-116 (Colon Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)7.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)6.3Inhibition of proliferation

The IC50 values indicate that the compound is effective at relatively low concentrations, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems and exhibit protective effects against neurotoxicity induced by various agents.

Case Study: Neuroprotective Effects in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in:

  • Reduced neuronal damage
  • Improved cognitive function as assessed by behavioral tests
  • Decreased levels of oxidative stress markers

These findings suggest that the compound could be beneficial in treating neurodegenerative diseases .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQFZSHMTCZYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401640
Record name 2-(1H-pyrazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-57-2
Record name 2-(1H-pyrazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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